molecular formula C183H307N49O53 B10787867 Astressin2-B

Astressin2-B

Cat. No.: B10787867
M. Wt: 4042 g/mol
InChI Key: IVIBPRHVUKMKSX-YJHXGIRISA-N
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Description

Historical Context of CRF Receptor Ligand Discovery

The CRF receptor system emerged as a therapeutic target following Vale's 1981 isolation of CRF from ovine hypothalamus. Early peptide antagonists like α-helical CRF(9-41) showed non-selective receptor blockade, prompting systematic structure-activity relationship studies:

Table 1: Evolution of CRF Receptor Antagonists

Compound Receptor Selectivity Key Structural Features Year Introduced
α-helical CRF(9-41) CRF1/CRF2 non-selective Linear 33-mer peptide 1988
Astressin CRF1/CRF2 dual Cyclic lactam bridge (Glu19-Lys22) 1999
This compound CRF2-selective D-Phe4, α-methyl-Leu6/32, Nle21 2002

The critical breakthrough came with Rivier's 2002 introduction of α-methylated leucine residues at positions 6 and 32, which conferred CRF2 selectivity by sterically hindering CRF1 binding pockets. This structural modification reduced CRF1 affinity by >380-fold while maintaining nanomolar CRF2 antagonism.

Rationale for Developing CRF2-Selective Antagonists

CRF receptor subtypes exhibit distinct tissue distribution and physiological roles:

CRF1 vs. CRF2 Functional Divergence

Parameter CRF1 CRF2
Central Expression Cortex, amygdala, cerebellum Hypothalamus, lateral septum
Peripheral Sites Pituitary, skin Heart, gastrointestinal tract
Stress Response Anxiogenic, HPA axis activation Anxiety attenuation
Gastric Motility No direct role Potent inhibition

The discovery that CRF2 activation delays gastric emptying by 68% in rodent models created therapeutic urgency for selective antagonists. Dual CRF1/CRF2 blockers like Astressin caused paradoxical anxiety exacerbation through CRF1 disinhibition, necessitating subtype-selective agents.

This compound's Position in CRF Pharmacology Evolution

This compound's molecular design addressed three key limitations of earlier antagonists:

  • Receptor Subtype Discrimination : Replacement of Leu6/32 with α-methyl-Leu introduced 1.9 Å side chain protrusions that sterically clash with CRF1's shallower binding pocket.
  • Metabolic Stability : N-terminal acetylation and D-Phe4 substitution increased plasma half-life to 42 minutes in murine models vs. 11 minutes for Astressin.
  • Solubility Optimization : Strategic placement of charged residues (Glu24, Lys27) enabled aqueous solubility up to 5 mg/mL despite the peptide's 4042 Da molecular weight.

Structural Comparison: Astressin vs. This compound

Feature Astressin This compound
Residues 30-amino acid 33-amino acid
Modifications Cyclic Glu19-Lys22 lactam Additional D-Phe4, α-MeLeu6/32
Molecular Weight 3563 Da 4042 Da
CRF1 IC50 3.2 nM >500 nM
CRF2 IC50 2.8 nM 1.3 nM

Properties

Molecular Formula

C183H307N49O53

Molecular Weight

4042 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-2,4-dimethylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(3S,6S,9S,18S)-18-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-2,4-dimethyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]-3,6-bis(2-amino-2-oxoethyl)-2,5,8,12-tetraoxo-1,4,7,13-tetrazacyclooctadec-9-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C183H307N49O53/c1-26-30-47-106(203-151(256)107(48-34-39-70-184)204-155(260)112(53-44-75-198-181(194)195)209-169(274)125(80-96(13)14)227-179(284)182(24,87-97(15)16)231-175(280)127(82-105-89-196-91-199-105)222-170(275)126(81-104-45-32-31-33-46-104)221-174(279)132(90-233)226-168(273)124(79-95(11)12)220-173(278)130(85-143(249)250)201-103(23)234)163(268)228-146(100(20)28-3)178(283)216-120(61-69-142(247)248)164(269)229-147(101(21)29-4)177(282)215-119(60-68-141(245)246)161(266)207-109(50-36-41-72-186)153(258)212-115(56-64-135(190)237)158(263)214-118(59-67-140(243)244)160(265)206-110(51-37-42-73-187)154(259)213-117(58-66-139(241)242)159(264)205-108(49-35-40-71-185)152(257)211-114(55-63-134(189)236)157(262)210-113(54-62-133(188)235)150(255)200-102(22)149(254)202-116-57-65-138(240)197-74-43-38-52-111(208-171(276)128(83-136(191)238)224-172(277)129(84-137(192)239)223-162(116)267)156(261)217-121(76-92(5)6)165(270)218-122(77-93(7)8)166(271)219-123(78-94(9)10)167(272)225-131(86-144(251)252)176(281)232-183(25,88-98(17)18)180(285)230-145(148(193)253)99(19)27-2/h31-33,45-46,89,91-102,106-132,145-147,233H,26-30,34-44,47-88,90,184-187H2,1-25H3,(H2,188,235)(H2,189,236)(H2,190,237)(H2,191,238)(H2,192,239)(H2,193,253)(H,196,199)(H,197,240)(H,200,255)(H,201,234)(H,202,254)(H,203,256)(H,204,260)(H,205,264)(H,206,265)(H,207,266)(H,208,276)(H,209,274)(H,210,262)(H,211,257)(H,212,258)(H,213,259)(H,214,263)(H,215,282)(H,216,283)(H,217,261)(H,218,270)(H,219,271)(H,220,278)(H,221,279)(H,222,275)(H,223,267)(H,224,277)(H,225,272)(H,226,273)(H,227,284)(H,228,268)(H,229,269)(H,230,285)(H,231,280)(H,232,281)(H,241,242)(H,243,244)(H,245,246)(H,247,248)(H,249,250)(H,251,252)(H4,194,195,198)/t99-,100-,101-,102-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126+,127-,128-,129-,130-,131-,132-,145-,146-,147-,182+,183+/m0/s1

InChI Key

IVIBPRHVUKMKSX-YJHXGIRISA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@H]1CCC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC(=O)N)CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@](C)(CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@](C)(CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)C

Canonical SMILES

CCCCC(C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC1CCC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC1=O)CC(=O)N)CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)(CC(C)C)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Astressin2-B is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the final product .

Chemical Reactions Analysis

Astressin2-B primarily undergoes peptide bond formation and cleavage reactions during its synthesis. The compound is relatively stable and does not readily undergo oxidation, reduction, or substitution reactions under normal conditions. it can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide bonds .

Scientific Research Applications

Stress Response Modulation

Astressin2-B has been used to investigate the role of CRF2 in stress-related behaviors. In animal models, administration of this compound has demonstrated anxiolytic effects under certain conditions, indicating its potential for treating anxiety disorders. For instance, studies have shown that blocking CRF2 can alter behavioral responses to stressors, suggesting a regulatory role in anxiety and depression .

Gastrointestinal Function

Research indicates that this compound may influence gastrointestinal motility and function. Peripheral administration enhances gastric contractions induced by CRF, highlighting its role in gut motility regulation . This application is particularly relevant for conditions such as irritable bowel syndrome (IBS), where dysregulation of gut motility is a common symptom.

Neuroendocrine Regulation

This compound has been studied for its effects on the hypothalamic-pituitary-adrenal (HPA) axis. By selectively blocking CRF2 receptors, it can modulate ACTH release during stress responses. This modulation is crucial for understanding the neuroendocrine changes associated with chronic stress and related disorders .

Table 1: Summary of this compound Effects on Stress Responses

Study ReferenceModel UsedDose (μg/kg)Key Findings
Rhesus Monkeys30Significant reduction in ACTH response to CRH
Rat Models30Anxiolytic-like effects observed under stress
Gastric Contraction10Enhanced gastric contractions with peripheral CRF

Table 2: Applications in Gastrointestinal Disorders

DisorderMechanismPotential Impact
Irritable Bowel SyndromeModulates gut motilityAlleviates symptoms
Stress-Induced GastritisReduces gastric acid secretionProtects gastric mucosa

Case Study 1: Anxiolytic Effects

In a controlled study involving mice, this compound was administered to evaluate its effects on anxiety-related behaviors induced by stressors such as footshocks. Results indicated that the compound significantly reduced freezing behavior compared to control groups, suggesting its potential as an anxiolytic agent .

Case Study 2: Gastrointestinal Regulation

A study focused on the effects of this compound on gastric contractions demonstrated that peripheral administration enhanced the contractions induced by urocortin II. This finding supports the hypothesis that CRF2 antagonism can positively influence gastrointestinal motility and may offer therapeutic avenues for treating functional gastrointestinal disorders .

Mechanism of Action

Astressin2-B exerts its effects by selectively binding to and inhibiting the CRF2 receptor. This receptor is involved in the body’s response to stress and regulates the release of stress hormones such as ACTH and cortisol. By blocking the CRF2 receptor, this compound reduces the synthesis and release of these hormones, thereby modulating the stress response. The compound also affects various signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, which plays a role in the regulation of stress-related behaviors .

Comparison with Similar Compounds

Astressin2-B vs. Antisauvagine-30

Receptor Selectivity:

  • This compound : CRF2-selective (Ki for CRF2a = 0.49 nM; CRF1 Ki = 890–1,000 nM) .
  • Antisauvagine-30 : Lower CRF2 selectivity due to off-target CRF1 affinity (CRF2a Ki = 0.29 nM; CRF1 Ki = 100 nM) .

Functional Differences:

  • In CRF2 knockout mice, antisauvagine-30 retained anxiolytic-like effects (e.g., reduced shock-induced freezing), suggesting CRF1-mediated off-target activity .
Parameter This compound Antisauvagine-30
CRF2a Ki (nM) 0.49 0.29
CRF1 Ki (nM) 890–1,000 100
Off-Target Effects None observed CRF1-mediated effects

This compound vs. Astressin-B

Receptor Selectivity:

  • This compound : Selective CRF2 antagonist .
  • Astressin-B: Non-selective CRF1/CRF2 antagonist .

Functional Differences in Alopecia Models:

  • Astressin-B : Subcutaneous injection (5 µg/mouse for 5 days) reversed alopecia in CRF-overexpressing mice, achieving 90% hair regrowth via dual CRF1/CRF2 blockade .
Parameter This compound Astressin-B
Receptor Target CRF2 CRF1 + CRF2
Hair Regrowth Efficacy None 90% coverage
Pigmentation Effect Mild, transient None

This compound vs. Other CRF2 Antagonists

K41498: Another peptidic CRF2 antagonist with similar in vitro affinity but shorter duration of action compared to this compound . α-Helical CRF9–41: Non-selective CRF1/CRF2 antagonist; unlike this compound, it inhibits stress-induced colonic motility in rodents .

Food Intake Regulation :

  • In chickens, this compound reversed RFRP-3-induced hypophagia, suggesting cross-talk between CRF2 and melanocortin systems .

Key Research Findings

Limitations and Considerations

  • Solubility and Stability : this compound requires reconstitution in sterile water and storage at −80°C, limiting its use in long-term studies .
  • Dose-Dependent Effects : High doses (e.g., 200 µg/kg) may partially reverse CRF1-mediated effects, necessitating careful dose optimization .

Q & A

Q. What is the primary mechanism of Astressin2-B in modulating stress-related visceral responses?

this compound acts as a selective antagonist of corticotropin-releasing factor receptor type 2 (CRF2), blocking CRF- or urocortin-mediated signaling. For example, in water avoidance stress (WAS) models, this compound (200 µg/kg, intraperitoneal) abolished stress-induced increases in visceral motor response (VMR) thresholds by inhibiting CRF2-dependent pathways . This antagonism was confirmed via ANOVA analysis of threshold changes (e.g., 125.1 ± 9.3% for vehicle + WAS vs. 98.9 ± 7.6% for this compound + WAS, p < 0.05) .

Q. How does this compound influence colonic inflammatory responses in LPS-induced models?

this compound exacerbates LPS-induced inflammation by suppressing CRF2’s anti-inflammatory role. In colonic tissue, CRF2 activation normally dampens CD14/TLR4-mediated cytokine production. However, this compound enhanced LPS-driven increases in IL-1β and TNF-α mRNA levels in submucosal/muscular (S+M) layers (e.g., IL-1β: F = 20.3, p < 0.05; TNF-α: F = 44.6, p < 0.05) . Researchers should pair this compound with LPS challenges to study CRF2’s regulatory role in acute inflammation.

Q. What experimental parameters are critical for administering this compound in vivo?

Key parameters include:

  • Dosage : 20–200 µg/kg, depending on the model (e.g., 200 µg/kg for visceral hypersensitivity , 30 µg for appetite studies ).
  • Route : Intraperitoneal (common for visceral studies ), subcutaneous, or intracerebroventricular (ICV) for central effects .
  • Controls : Vehicle-treated groups and sham-stress controls to isolate CRF2-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on this compound’s efficacy in LPS-induced visceral pain models?

Contradictions arise from differential receptor targeting. For instance, this compound (200 µg/kg) failed to alter LPS-induced allodynia in one study (basal threshold: 107.5 ± 7.5 vs. 97.0 ± 3.2, p > 0.05) , whereas CRF1 antagonists showed efficacy. This suggests LPS may activate non-CRF2 pathways (e.g., CRF1 or TLR4). Researchers should validate receptor expression (e.g., CRF2a, CRF2b splice variants ) and use dual CRF1/CRF2 antagonists as comparators .

Q. What methodological strategies optimize the study of this compound’s interaction with neuroprotective agents like DHEA-S?

  • Dose-response curves : Test this compound across a range (e.g., 0.25–0.5 µg ICV ) to identify threshold effects.
  • Interaction analysis : Use two-way ANOVA to assess synergies/antagonisms. For example, this compound reversed DHEA-S’s effects on LPS-induced thresholds (% change: F = 14.9, p < 0.05) .
  • Temporal profiling : Administer this compound pre-/post-stress to dissect acute vs. chronic CRF2 modulation .

Q. How does this compound’s receptor specificity impact its role in appetite regulation?

this compound selectively blocks CRF2-mediated suppression of food intake. In ICV studies, it reversed urocortin 3’s inhibition of acyl-ghrelin’s orexigenic effects (e.g., cumulative intake at 24h: p < 0.05 vs. vehicle ). However, it does not affect CRF1-dependent pathways, unlike non-selective antagonists. Researchers should combine this compound with CRF1 antagonists (e.g., Antalarmin) to map receptor-specific appetitive pathways .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

  • ANOVA with post-hoc tests : For multi-group comparisons (e.g., Sham vs. WAS ± this compound ).
  • Regression models : To quantify dose-response relationships (e.g., LPS-induced cytokine levels vs. This compound concentration ).
  • Power analysis : Ensure sample sizes (e.g., n = 10–12/group ) detect ≥20% effect sizes with α = 0.05.

Methodological Considerations

  • Data reporting : Adhere to metric units (e.g., µg/kg, mL) and limit significant figures to instrument precision (e.g., 0.54 ± 0.028 mL ) .
  • Ethical controls : Include sham-stress and vehicle groups to distinguish pharmacological effects from procedural stress .
  • Replication : Provide detailed protocols (e.g., WAS duration, LPS dosage) to enable reproducibility .

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